Dimethindene, also known as Dimetindene maleate when in salt form, is a chiral antihistaminic drug belonging to the class of alkylamines. [, ]. Dimethindene has primarily been used in scientific research to investigate the role of histamine H1 receptors in various biological processes and to explore its potential for applications beyond its traditional role as an antihistamine. [, , ]
Future Directions
Further exploration of M2-selective muscarinic receptor antagonists: Development of more potent and selective M2 antagonists based on the Dimethindene scaffold could lead to novel therapeutics for cognitive disorders. []
Investigation of Dimethindene's potential in plant protection: Further research is warranted to understand the mechanisms of Dimethindene-induced resistance in plants and explore its practical application in agriculture for disease control. []
Development of enantioselective synthesis and analysis methods: Focused efforts on developing efficient methods for the enantioselective synthesis and analysis of Dimethindene enantiomers could facilitate the development of drugs with improved efficacy and reduced side effects. [, ]
Related Compounds
6-Hydroxydimethindene
Compound Description: 6-Hydroxydimethindene is a major phase I metabolite of Dimethindene in humans. After conjugation with glucuronic acid, it forms the main metabolite of Dimethindene found in human urine .
Relevance: This compound is a key metabolite of Dimethindene, highlighting the metabolic pathway of the drug in humans. The presence of the hydroxyl group indicates the site of metabolic biotransformation .
6-Hydroxy-N-demethyldimethindene
Compound Description: 6-Hydroxy-N-demethyldimethindene is another significant phase I metabolite of Dimethindene in humans, found in urine after further conjugation .
Relevance: Similar to 6-Hydroxydimethindene, this metabolite reveals another route of Dimethindene metabolism in humans, involving both hydroxylation and N-demethylation steps .
Dimethindene-N-oxide
Compound Description: Dimethindene-N-oxide is identified as the main metabolite of Dimethindene in rat urine, illustrating a species difference in metabolic pathways .
Relevance: This metabolite demonstrates a significant difference in how Dimethindene is metabolized in rats compared to humans. The presence of the N-oxide group highlights the species-specific metabolic pathway .
N-demethyl-dimethindene
Compound Description: N-demethyl-dimethindene is a metabolite of Dimethindene that exhibits stereoselective elimination in humans, with the R-(-)-enantiomer being predominantly excreted .
Relevance: This metabolite provides insight into the stereoselective metabolism of Dimethindene in humans, indicating a preference for the elimination of the R-(-)-enantiomer .
R-(-)-dimethindene
Compound Description: R-(-)-dimethindene is the pharmacologically more active enantiomer of Dimethindene, demonstrating a 2-3 fold higher elimination rate of its metabolites compared to the S-(+)-enantiomer .
Relevance: This enantiomer highlights the stereoselectivity in the pharmacokinetics of Dimethindene, with the R-(-)-form likely contributing more to its pharmacological effects .
S-(+)-dimethindene
Compound Description: S-(+)-dimethindene is the less active enantiomer of Dimethindene, exhibiting slower elimination of its metabolites compared to the R-(-)-enantiomer .
Relevance: The difference in elimination rates between the two enantiomers emphasizes the importance of stereochemistry in the pharmacokinetic profile of Dimethindene .
Chlorpheniramine Maleate
Compound Description: Chlorpheniramine Maleate is a first-generation antihistamine drug, frequently used as a comparator to assess the efficacy and potency of Dimethindene Maleate .
Relevance: This compound serves as a benchmark in evaluating the antihistaminic properties of Dimethindene Maleate. Comparisons between their potencies and durations of action help understand the relative efficacy of Dimethindene .
Levocabastine
Compound Description: Levocabastine is a second-generation H1-receptor antagonist primarily used for the treatment of allergic conjunctivitis. Its efficacy is comparable to Dimethindene Maleate nasal spray in children .
Relevance: Levocabastine serves as a reference medication for comparing the efficacy and safety of Dimethindene Maleate in pediatric clinical trials for seasonal allergic rhinitis .
(S)-Dimethindene
Compound Description: (S)-Dimethindene is an enantiomer of Dimethindene. It is used as a reference point when discussing the structure-activity relationships of new M2-selective muscarinic receptor antagonists related to Dimethindene. This compound exhibits high affinity at M2 receptors (pKi = 7.52) .
Relevance: (S)-Dimethindene serves as the basis for developing new M2-selective muscarinic receptor antagonists, with the aim of improving selectivity and reducing side effects compared to the original compound .
Dimethindene derivative with diisopropyl substitution (Compound 19)
Compound Description: This Dimethindene analogue, synthesized by replacing the two N-methyl groups with isopropyl groups, demonstrates a similar high affinity for M2 receptors as (S)-Dimethindene but with a much improved selectivity profile. It also exhibits lower affinity at histamine H1 receptors than (S)-Dimethindene, suggesting potential for reduced sedative effects .
Relevance: The enhanced M2 selectivity and reduced H1 affinity of this Dimethindene derivative make it a promising candidate for investigating M2 receptor blockade in the brain and potentially developing new therapies for cognitive enhancement .
Relevance: While this compound exhibits promising M2 selectivity, its high H1 affinity raises concerns regarding potential sedation, making further structural modifications necessary to minimize this effect .
Relevance: While this compound demonstrates high M2 receptor affinity, its lack of selectivity limits its potential as a therapeutic agent targeting specific muscarinic receptor subtypes. Further structural optimization is required to improve its selectivity profile .
Triprolidine hydrochloride
Compound Description: Triprolidine hydrochloride is a first-generation antihistamine used as an active control in a study assessing the sedative effects of Dimethindene enantiomers. Like (+)-chlorpheniramine and (−)-dimethindene, it reduced daytime sleep latencies and caused increased subjective feelings of sleepiness .
Relevance: Triprolidine hydrochloride serves as a positive control, confirming the study's sensitivity to sedating antihistamines and allowing for a direct comparison of its sedative effects to those of Dimethindene enantiomers .
(+)-chlorpheniramine
Compound Description: (+)-chlorpheniramine, an enantiomer of the antihistamine chlorpheniramine, exhibited sedative effects similar to triprolidine hydrochloride, including reduced daytime sleep latencies and increased subjective sleepiness. It also impaired performance on a digit symbol substitution task .
Relevance: The sedative effects of (+)-chlorpheniramine further validate the study's design and highlight the potential for H1-receptor antagonism to cause sedation. Its effects are compared to those of Dimethindene enantiomers to understand their sedative profiles .
(−)-chlorpheniramine
Compound Description: (−)-chlorpheniramine, the other enantiomer of chlorpheniramine, did not exhibit significant sedative effects in the study, with changes in measures of drowsiness and performance being comparable to placebo .
Relevance: The lack of sedative effects with (−)-chlorpheniramine suggests that sedation might be specifically linked to the (+)-enantiomer's interaction with H1 receptors, providing further support for the role of H1 antagonism in sedation .
(+)-dimethindene
Compound Description: (+)-dimethindene, an enantiomer of Dimethindene, did not show significant changes in measures of drowsiness or performance compared to placebo, suggesting a lack of sedative effects .
Relevance: The absence of sedative effects with (+)-dimethindene suggests that this specific enantiomer might not contribute significantly to Dimethindene's sedative profile .
(−)-dimethindene
Compound Description: (−)-dimethindene, an enantiomer of Dimethindene, produced a reduction in daytime sleep latencies and increased subjective feelings of sleepiness, similar to triprolidine hydrochloride and (+)-chlorpheniramine .
Relevance: The observed sedative effects of (−)-dimethindene suggest that this enantiomer contributes significantly to the overall sedative profile of Dimethindene. These findings support the hypothesis that H1-receptor antagonism can lead to sedation .
Ketotifen hydrogen fumarate
Compound Description: Ketotifen hydrogen fumarate is an antihistamine medication with mast cell stabilizing properties, analyzed alongside Dimethindene Maleate and other antihistamines in a densitometric method for identification and determination .
Relevance: The inclusion of Ketotifen hydrogen fumarate in the analytical method highlights its relevance as a comparable compound in terms of its physicochemical properties and detection parameters. It serves as a point of reference for analytical method development and validation .
Azelastine hydrochloride
Compound Description: Azelastine hydrochloride is a second-generation antihistamine primarily used to treat allergic rhinitis and conjunctivitis. It is included in the same densitometric analysis as Dimethindene Maleate for identification and quantification .
Relevance: Similar to Ketotifen hydrogen fumarate, Azelastine hydrochloride's presence in the analytical method underscores its comparable nature to Dimethindene Maleate regarding its analytical behavior and detection characteristics. This comparison aids in developing and validating methods for simultaneously analyzing multiple antihistamines .
Promethazine hydrochloride
Compound Description: Promethazine hydrochloride is a first-generation antihistamine with potent sedative properties, often used to treat nausea and allergies. It is included alongside Dimethindene Maleate in a densitometric method for identification and quantification .
Relevance: The inclusion of Promethazine hydrochloride in the analytical method emphasizes its comparable nature to Dimethindene Maleate regarding its physicochemical properties and detection parameters. The method's ability to analyze these compounds simultaneously underlines its versatility and applicability in pharmaceutical analysis .
Benzydamine
Compound Description: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties. It was included as a comparator to Dimethindene Maleate in a study evaluating the efficacy of nasal sprays for treating the common cold .
Relevance: The study compared the decongestant effects of Benzydamine nasal spray to those of Dimethindene Maleate combined with phenylephrine. Despite subjective reports of increased nasal patency, Benzydamine did not demonstrate objective improvements in nasal obstruction compared to the Dimethindene Maleate combination .
Xylometazoline
Compound Description: Xylometazoline is a sympathomimetic drug used as a nasal decongestant. It was combined with the secretolytic S-carboxymethylcysteine and compared to a combination of phenylephrine and Dimethindene Maleate in a study on nasal sprays for the common cold .
Relevance: This study compared the decongestant efficacy and duration of action of Xylometazoline/S-carboxymethylcysteine nasal spray with a combination of phenylephrine and Dimethindene Maleate. The Xylometazoline combination demonstrated longer-lasting decongestion (over 6 hours) compared to the phenylephrine/Dimethindene Maleate combination (less than 2 hours) .
Phenylephrine
Compound Description: Phenylephrine is another sympathomimetic drug used as a nasal decongestant. It was combined with Dimethindene Maleate in a nasal spray formulation to provide both decongestant and antihistaminic effects .
Relevance: This combination aimed to address both nasal congestion and allergic symptoms associated with the common cold. While the combination successfully increased nasal patency, its duration of action was shorter than the Xylometazoline/S-carboxymethylcysteine combination .
Oxymetazoline
Compound Description: Oxymetazoline is a sympathomimetic drug used as a nasal decongestant, similar to Xylometazoline. It belongs to the imidazole class of decongestants and was mentioned alongside Xylometazoline as a first-line treatment option for the common cold due to its effectiveness and duration of action .
Relevance: Although not directly compared to Dimethindene Maleate in the study, Oxymetazoline's mention highlights its recognized efficacy as a nasal decongestant and its preference over Benzydamine for treating nasal congestion associated with the common cold .
References:[1] G. Eckhardt, C. Stanka, W. Fuhrmann, H. D. Hoffmann, “Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats,” Chirality, vol. 9, no. 5–6, pp. 500–506, 1997.
[2] M. A. Wahed, A. S. Rahman, “Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare,” Bangladesh Medical Research Council Bulletin, vol. 26, no. 1, pp. 1–5, Jun. 2000.
[5] T. Minneman, J. L. Vanoverschelde, A. Snoeck, A. Van Eeckhaut, K. Augustyns, A. Perczel, G. Maes, P. Leurs, J. Balzarini, C. Pannecouque, et al., “Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists,” Journal of Medicinal Chemistry, vol. 46, no. 23, pp. 4915–4926, Nov. 2003.
[6] N. Schröder, C. Hörmann, “[Decongestant nasal spray. Results of a rhinomanometric double-blind study].,” Laryngo- Rhino- Otologie, vol. 74, no. 2, pp. 98–102, Feb. 1995.
[7] I. Hindmarch, M. J. Adam, and S. C. Rawlins, “Sedation and histamine H1‐receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene,” British Clinical Pharmacology, vol. 18, pp. 825–833, Dec. 1984.
Classification
Dimethindene maleate falls under the category of antihistamines, specifically classified as a first-generation antihistamine. This classification indicates that it can cross the blood-brain barrier, which may lead to sedative effects, a characteristic feature of many first-generation antihistamines.
Synthesis Analysis
The synthesis of dimethindene maleate typically involves several steps, starting from basic precursors. The following outlines a general method for synthesizing dimethindene and subsequently converting it to its maleate form:
Synthesis of Dimethindene:
Dimethindene is synthesized through the reaction of 2-(dimethylamino)ethyl chloride with 1,3-dimethyl-2-benzothiazolyl-2-propanol.
The reaction conditions generally include heating and the presence of a suitable solvent (such as dichloromethane) to facilitate the reaction.
Formation of Maleate Salt:
The maleate salt is formed by reacting dimethindene with maleic acid or maleic anhydride in an appropriate solvent.
This step often requires careful control of temperature and pH to ensure complete conversion and high yield.
Purification:
The resulting dimethindene maleate is purified through crystallization or recrystallization methods to obtain a product with high purity.
The synthesis process can achieve high yields, often exceeding 90%, depending on the specific conditions employed during the reactions .
Molecular Structure Analysis
Dimethindene maleate has a complex molecular structure characterized by its indene core and dimethylamino functional groups. The molecular formula for dimethindene maleate is C19H24N2O4, and its structure can be described as follows:
Indene Ring: The core structure includes an indene ring system, which contributes to its pharmacological activity.
Dimethylamino Group: This functional group enhances the compound's ability to interact with histamine receptors.
Maleate Moiety: The presence of the maleate group allows for better solubility and stability in pharmaceutical formulations.
The molecular weight of dimethindene maleate is approximately 344.41 g/mol. Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the compound .
Chemical Reactions Analysis
Dimethindene maleate participates in various chemical reactions relevant to its pharmaceutical applications:
Hydrolysis: In aqueous environments, dimethindene maleate can undergo hydrolysis, leading to the release of dimethindene and maleic acid.
Metabolic Pathways: In vivo studies have shown that dimethindene undergoes hydroxylation primarily at the indene moiety, forming metabolites that retain antihistaminic activity .
Reactions with Other Compounds: Dimethindene maleate can react with other pharmaceutical excipients during formulation processes, potentially affecting its stability and bioavailability.
These reactions are critical for understanding how dimethindene behaves in biological systems and how it can be effectively utilized in therapeutic applications.
Mechanism of Action
Dimethindene maleate exerts its antihistaminic effects by selectively antagonizing histamine H1 receptors. The mechanism can be summarized as follows:
Receptor Binding: Dimethindene binds competitively to H1 receptors, preventing histamine from exerting its effects on target tissues.
Inhibition of Allergic Responses: By blocking H1 receptors, dimethindene reduces symptoms associated with allergic reactions, such as itching, swelling, and redness.
Sedative Effects: Due to its ability to cross the blood-brain barrier, it may also induce sedation by acting on central nervous system H1 receptors.
Research indicates that this mechanism is effective in alleviating allergic symptoms while also providing some sedative properties .
Physical and Chemical Properties Analysis
Dimethindene maleate exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white or off-white crystalline powder.
Solubility: Soluble in water and ethanol, which enhances its formulation options for oral or topical applications.
Melting Point: The melting point ranges around 150–160 °C, indicating thermal stability under standard conditions.
pH Stability: The compound maintains stability across a range of pH levels but is sensitive to extreme acidic or basic conditions.
These properties are crucial for determining how dimethindene maleate can be effectively formulated into various dosage forms .
Applications
Dimethindene maleate is widely used in clinical settings due to its effectiveness in managing allergic conditions. Its applications include:
Antiallergic Treatments: Used in formulations for treating allergic rhinitis, urticaria, and other allergic skin conditions.
Topical Preparations: Available in gels, creams, and drops for local application to relieve itching and irritation.
Pharmaceutical Research: Investigated for potential uses beyond allergy relief, including studies on its metabolic pathways and interactions with other drugs.
The versatility of dimethindene maleate makes it a significant compound in both therapeutic contexts and pharmaceutical development .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dimetindene is an indene. Dimetindene (Fenistil) is an antihistamine/anticholinergic used orally and locally as an antipruritic. A histamine H1 antagonist. It is used in hypersensitivity reactions, in rhinitis, for pruritus, and in some common cold remedies.
DBHDA is a reagent to convert a Cys into a Dha moiety by reacting with a C-terminal Cys residue and thus allowing the use of recombinant Ubl G76C mutants to prepare probes.
Novel LPA2 receptor-specific nonlipid agonist, mitigating cell and tissue injury in vitro and in vivo, protecting cells from radiation injury and enhancing DNA repair via LPA2 DBIBB is a LPA2 receptor-specific nonlipid agonist. It acts by mitigating cell and tissue injury in vitro and in vivo, protecting cells from radiation injury and enhancing DNA repair via LPA2.
DBF-6339, CAS#4676-33-9, is a dibenzene-furan derivative and a useful intermediate for chemical synthesis of a number of biologically important molecules, including anticancer drugs.
dBET1 is a hybrid molecule that combines (+)-JQ1 and thalidomide. The JQ1 portion facilitates binding of dBET1 to the bromodomains of BET family transcriptional activators. The thalidomide moiety drives proteasomal degradation, as phthalimides bind cereblon to create a substrate recognition site for E3 protein ligase complex-mediated ubiquitination. dBET1 induces cereblon-dependent BET protein degradation in vitro (EC50 = 430 nM) and in vivo and delays leukemia progression in mice. Novel competitive antagonist of BET bromodomains to hijack the Cereblon E3 ubiquitin ligase complex dBET1 is a potent BRD4 degrader (IC50=20 nM), and competitive antagonist of BET bromodomains to hijack the Cereblon E3 ubiquitin ligase complex. dBET1 is a hybrid molecule that combines (+)-JQ1 and thalidomide. The JQ1 portion facilitates binding of dBET1 to the bromodomains of BET family transcriptional activators. The thalidomide moiety drives proteasomal degradation, as phthalimides bind cereblon to create a substrate recognition site for E3 protein ligase complex-mediated ubiquitination.
DBO-83 is an agonist of nicotinic acetylcholine receptors (nAChRs) with antinociceptive and anti-amnesic activities. It binds to nAChRs in rat cortical membranes with a Ki value of 4.1 nM in a radioligand binding assay with the α4β2 nAChR partial agonist and α7 nAChR agonist [3H]cytisine. DBO-83 dose-dependently increases the latency to paw licking in mice in the hot plate test and reduces the number of abdominal constrictions in mice in the acetic acid abdominal constriction test, effects that can be reduced by the nAChR antagonist mecamylamine. DBO-83 also dose-dependently prevents amnesia induced by mecamylamine, the muscarinic receptor antagonist scopolamine, and the nAChR antagonist dihydro-β-erythroidine in mice in the passive avoidance test. DBO-83 is an agonist of nicotinic acetylcholine receptors (nAChRs) with antinociceptive and anti-amnesic activities.